NADA-green (also referred to as NADA hydrochloride, CAS 2253733-11-6) is a fluorescent D-amino acid (FDAA) probe that covalently incorporates into the peptidoglycan (PG) of growing bacterial cell walls at sites of active synthesis. Its fluorophore is based on the 7-nitrobenzofurazan (NBD) moiety, which provides green emission (λex/em ~450/555 nm).
Molecular FormulaC9H10ClN5O5
Molecular Weight303.66 g/mol
Cat. No.B609400
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
NADA-green (NADA Hydrochloride, CAS 2253733-11-6): A Fluorescent D-Amino Acid Probe for Live-Cell Bacterial Peptidoglycan Imaging
NADA-green (also referred to as NADA hydrochloride, CAS 2253733-11-6) is a fluorescent D-amino acid (FDAA) probe that covalently incorporates into the peptidoglycan (PG) of growing bacterial cell walls at sites of active synthesis [1]. Its fluorophore is based on the 7-nitrobenzofurazan (NBD) moiety, which provides green emission (λex/em ~450/555 nm) . As a member of the FDAA family—which also includes HADA (blue), FDL (green), TDL (red), and others—NADA-green enables specific, covalent labeling of PG in live bacteria with minimal perturbation to growth [2].
Fluorescent ChannelGreen emission (NBD fluorophore; compatible with standard GFP filter sets)
Labeling TargetCovalent incorporation into nascent peptidoglycan in live bacteria
Biological PerturbationReported minimal transcriptomic impact in E. coli at labeling concentrations
[1] Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10, 33–52. DOI: 10.1038/nprot.2014.197 View Source
[2] Kuru, E., et al. (2012). In situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie International Edition, 51(50), 12519-12523. DOI: 10.1002/anie.201206749 View Source
NADA-green: Why Not All Fluorescent D-Amino Acids are Functionally Equivalent for Bacterial Cell Wall Research
Fluorescent D-amino acids (FDAAs) are not interchangeable. Critical differences in fluorophore structure, spectral properties, photostability, and the efficiency of metabolic incorporation into peptidoglycan—especially across Gram-negative and Gram-positive species—mean that substituting one FDAA for another can lead to failed experiments or misinterpreted data [1]. For example, HADA is known for broad-spectrum incorporation but suffers from low brightness [2]. Conversely, FDL and TDL are brighter and more photostable but exhibit limited incorporation into the cell walls of Gram-negative bacteria [2]. NADA-green occupies a specific niche: it is a cost-effective green-emitting probe with a distinct spectral profile, but its utility is defined by a specific trade-off in photostability relative to alternatives, making it suitable only for applications where its particular characteristics are an advantage [3].
Photostability mismatch
HADA substitution may cause signal decay in prolonged imaging; NADA-green’s lower photostability may limit long time-lapse experiments.
Gram-negative incorporation gap
FDL or TDL can show limited labeling in Gram-negative species; NADA-green provides broader reported incorporation across these bacteria.
Spectral channel mismatch
Blue-emitting HADA cannot replace a green-channel probe in multiplexed virtual time-lapse workflows; spectral separation requirements must be reviewed.
[1] Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10, 33–52. DOI: 10.1038/nprot.2014.197 View Source
[2] Kuru, E., et al. (2015). Modular syntheses of FDAAs. Figure 1 in Nature Protocols, 10, 33–52. PMC4300143. View Source
[3] Kuru, E., et al. (2012). In situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie International Edition, 51(50), 12519-12523. DOI: 10.1002/anie.201206749 View Source
NADA-green Quantitative Evidence: Comparative Performance Against Leading Fluorescent D-Amino Acid Probes
Photostability Trade-Off: NADA-green vs. HADA in Live-Cell Imaging
NADA-green (NADA) exhibits lower photostability compared to HADA, the most widely used FDAA. This characteristic is a key limitation for time-lapse microscopy or other applications requiring prolonged illumination [1].
PhotostabilityClass-level
Lower vs. HADA
May limit long-term live-cell imaging
Qualitative assessment; verify under specific assay conditions
[1] Kuru, E., et al. (2015). Modular syntheses of FDAAs. Figure 1 in Nature Protocols, 10, 33–52. PMC4300143. View Source
Transcriptomic Perturbation: Minimal Impact of NADA-green Compared to Other FDAAs
In E. coli, treatment with 10 µM NADA-green resulted in minimal transcriptomic perturbation, with a Pearson correlation coefficient (r) of 0.95 compared to a DMSO control, indicating high consistency in global gene expression profiles [1].
HADA (Pearson's r = 0.97 at 10 µM), TADA (Pearson's r = 0.96 at 25 µM), CADA (Pearson's r = 0.97 at 25 µM)
Quantified Difference
NADA-green's correlation (0.95) is slightly lower than HADA (0.97), but still indicates very high transcriptomic fidelity.
Conditions
E. coli cells treated with FDAA at stated concentrations; RNA-seq analysis of 4,508 genes [1].
Why This Matters
This data provides confidence that NADA-green labeling introduces negligible biological bias, a critical requirement for reliable downstream analysis in mechanistic studies.
[1] Extended Data Fig. 2: Perturbation of FDAAs and cell sorting on bacterial transcriptome. Nature Chemical Biology (2023). DOI: 10.1038/s41589-023-01282-w View Source
Cost-Effective Green Channel Probe: Synthesis Efficiency and Comparative Cost
NADA-green is highlighted for its inexpensive synthesis relative to other green-emitting or red-emitting FDAAs, making it a cost-effective choice for experiments requiring a green fluorescent channel [1].
Synthesis costCross-study
Inexpensive vs. FDL/TDL
Cost-effective green-channel probe option
Based on synthetic route complexity; data to verify
Not numerically quantified; qualitative assessment.
Conditions
Based on synthetic route complexity and starting material costs as described in Kuru et al. 2015 [1].
Why This Matters
For researchers needing a green FDAA on a limited budget or for large-scale screens, NADA-green offers a more economical alternative to fluorescein (FDL) or rhodamine (TDL)-based probes.
[1] Kuru, E., et al. (2015). Modular syntheses of FDAAs. Figure 1 in Nature Protocols, 10, 33–52. PMC4300143. View Source
Optimal Use Cases for NADA-green: Leveraging Its Unique Profile in Bacterial Cell Wall Research
Short-Term Live-Cell Imaging of Peptidoglycan Synthesis in Gram-Negative Bacteria
NADA-green is suitable for short-duration, live-cell fluorescence microscopy experiments where its lower photostability is not a limiting factor [1]. Its ability to label diverse species, including Gram-negative bacteria (e.g., E. coli), makes it a practical choice for pilot studies, training, or experiments where multiple strains are being screened [2].
Cost-Sensitive Multi-Color FDAA Labeling for Virtual Time-Lapse Microscopy
When combined with other FDAAs like HADA (blue) or TDL (red) in 'virtual time-lapse' experiments, NADA-green provides a cost-effective green channel option [1]. Its spectral separation (λem ~555 nm) from HADA (~450 nm) and TDL (~580 nm) enables clear multiplexing to visualize sequential PG synthesis [2]. This approach is ideal for labs with limited budgets requiring a green-emitting FDAA for multi-color assays [3].
Transcriptome-Preserving Labeling for Downstream Gene Expression Studies
Given its minimal impact on the E. coli transcriptome (Pearson's r = 0.95 at 10 µM) [1], NADA-green can be confidently used in experiments where labeled cells will subsequently undergo RNA-seq or other gene expression analyses. This ensures that the observed biological effects are due to the experimental treatment, not the labeling probe itself.
Antibiotic Mode-of-Action and Cell Wall Inhibition Assays
NADA-green has been used in flow cytometry-based assays to quantify the effects of antibiotics on PG synthesis in Mycobacterium smegmatis [1]. The probe's sensitivity to changes in PG precursor incorporation allows for dose-response analyses of cell wall-targeting drugs, providing a quantitative readout for high-throughput screening of antimicrobial compounds [2].
Application
Selection Property
Validation Focus
Short-term live-cell imaging
Green emission, broad Gram-negative incorporation
Photostability under typical short-duration illumination
Multi-color virtual time-lapse
Spectral separation from HADA (blue) and TDL (red)
Cross-talk and multiplex labeling specificity
Transcriptome-preserving labeling
Reported minimal transcriptomic perturbation
RNA-seq correlation in target bacterial species
Antibiotic mode-of-action assays
Covalent PG incorporation sensitive to inhibition
Flow cytometry dose-response for cell wall inhibitors
[1] Extended Data Fig. 2: Perturbation of FDAAs and cell sorting on bacterial transcriptome. Nature Chemical Biology (2023). DOI: 10.1038/s41589-023-01282-w View Source
[2] Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10, 33–52. DOI: 10.1038/nprot.2014.197 View Source
[3] Kuru, E., et al. (2015). Modular syntheses of FDAAs. Figure 1 in Nature Protocols, 10, 33–52. PMC4300143. View Source
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